Pivaloylacetonitrile

Domino annulation Chromene synthesis Heterocyclic chemistry

Non-substitutable β-ketonitrile with tert-butyl steric/electronic control. Critical for Doramapimod (BIRB-796) 3-tert-butylpyrazole pharmacophore and p38 MAP kinase inhibitors. Enables solvent-switchable diversification: THF→dihydrofuro[2,3-c]chromenes; MeOH/EtOH→chromeno[3,4-b]pyridines. Essential precursor for isoxazole herbicide isouron. Crystalline derivatives exhibit predictable monoclinic P21/c packing (π-π Etot = -46.8 kJ mol⁻¹). Generic analogs (e.g., benzoylacetonitrile) cannot replicate tert-butyl-specific reactivity or product selectivity.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 59997-51-2
Cat. No. B1295116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloylacetonitrile
CAS59997-51-2
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC#N
InChIInChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3
InChIKeyMXZMACXOMZKYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivaloylacetonitrile (CAS 59997-51-2) Procurement Guide: A β-Ketonitrile Intermediate for Heterocyclic Synthesis and Pharmaceutical Building Blocks


Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile, CAS 59997-51-2) is a β-ketonitrile compound featuring an active methylene group positioned between a nitrile and a tert-butyl ketone moiety . The compound exists as white to cream-colored crystalline powder with a melting point of 66–69°C and a boiling point of 125–126°C at 22 mmHg [1]. Its molecular formula is C7H11NO with a molecular weight of 125.17 g/mol [2]. The tert-butyl group confers distinct steric and electronic properties relative to other β-ketonitriles, influencing both reactivity patterns and product selectivity in cyclocondensation reactions [3].

Why Pivaloylacetonitrile Cannot Be Replaced by Generic β-Ketonitriles in Critical Synthetic Applications


Generic substitution of pivaloylacetonitrile with structurally similar β-ketonitriles such as benzoylacetonitrile or malononitrile is not feasible without altering reaction outcomes, yields, or product chemoselectivity. The tert-butyl substituent in pivaloylacetonitrile provides a unique combination of steric bulk and electronic character that diverges sharply from aromatic (e.g., benzoylacetonitrile) or unsubstituted analogs [1]. This substitution pattern directly influences the reaction trajectory: under identical basic conditions, pivaloylacetonitrile and benzoylacetonitrile yield structurally distinct products with markedly different yields [1]. Furthermore, the active methylene group enables Knoevenagel condensations while the tert-butyl moiety governs the crystallization behavior and supramolecular architecture of resultant derivatives, as demonstrated by single-crystal X-ray diffraction studies [2]. The following section provides quantitative evidence delineating precisely where and how pivaloylacetonitrile differentiates itself from its closest analogs.

Pivaloylacetonitrile Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Advantages


Divergent Reaction Outcome and Yield Advantage of Pivaloylacetonitrile vs. Benzoylacetonitrile in Domino Annulation

In a domino annulation reaction with 2-aryl-3-nitrochromenes in tetrahydrofuran using triethylamine as a base, pivaloylacetonitrile yielded unprecedented imino-substituted dihydrofuro[2,3-c]chromene derivatives in high yields, whereas benzoylacetonitrile under similar conditions gave the expected furo[2,3-c]chromene derivatives in only moderate yields [1]. This difference represents a divergence in both product architecture (unprecedented scaffold vs. expected scaffold) and synthetic efficiency.

Domino annulation Chromene synthesis Heterocyclic chemistry

Solvent-Dependent Reaction Pathway Switching Unique to Pivaloylacetonitrile in Chromene Annulation

When the same domino annulation reaction of pivaloylacetonitrile with 2-aryl-3-nitrochromenes was conducted in refluxing methanol or ethanol instead of tetrahydrofuran, the reaction pathway shifted to produce alkoxy-substituted chromeno[3,4-b]pyridines in satisfactory yields [1]. Benzoylacetonitrile did not demonstrate this solvent-dependent pathway bifurcation under comparable conditions, giving only furo[2,3-c]chromene derivatives regardless of solvent variation [1].

Solvent-controlled synthesis Chromeno[3,4-b]pyridine Reaction diversity

Established Role of Pivaloylacetonitrile as a Key Intermediate in Clinically Advanced p38 MAP Kinase Inhibitors

Pivaloylacetonitrile serves as the essential starting material for constructing the 3-tert-butylpyrazole core of Doramapimod (BIRB-796), a clinical-stage p38 MAP kinase inhibitor developed by Boehringer Ingelheim for inflammatory diseases [1]. The cyclization of 4-methylphenylhydrazine with pivaloylacetonitrile in refluxing methanol yields the aminopyrazole intermediate that constitutes the foundational scaffold of this drug candidate [1]. Generic β-ketonitriles such as benzoylacetonitrile or acetylacetonitrile cannot substitute in this synthetic route, as the tert-butyl group of pivaloylacetonitrile is structurally integrated into the final pharmacophore and is critical for the inhibitor's binding mode [2].

p38 MAP kinase Kinase inhibitors Pharmaceutical intermediates

Optimized Synthetic Protocol Achieves 95% Yield and 99% Purity Through Catalytic Iodide Addition

The conventional synthesis of pivaloylacetonitrile via nucleophilic substitution of 1-chloro- or 1-bromopinacolone with alkali metal cyanide in protic solvents suffers from significant side-product formation, including 20–35% of 2-tert-butyloxirane-2-carbonitrile, due to non-selective cyanide action [1]. An optimized protocol incorporating a catalytic amount of alkali iodide suppresses these undesirable side reactions, yielding pivaloylacetonitrile in 95% yield with 99% purity [1]. This represents a substantial improvement over standard synthetic routes and provides a benchmark for assessing supplier process quality.

Synthetic methodology Process optimization Green chemistry

Pivaloylacetonitrile as Precursor to the Selective Herbicide Isouron via Isoxazole Skeleton Construction

Pivaloylacetonitrile is a crucial intermediate for the synthesis of the isoxazole skeleton of isouron, a selective herbicide [1]. The compound's structure, featuring the tert-butyl ketone moiety adjacent to an active methylene group, enables the specific heterocyclization pathway required for isoxazole formation. Alternative β-ketonitriles lacking the tert-butyl substituent do not provide the required substitution pattern for the target herbicide scaffold [1].

Agrochemical synthesis Isoxazole Herbicide intermediates

Crystallographic Evidence for Tert-Butyl-Directed Supramolecular Architecture and π-π Stacking Stability

The Knoevenagel-type derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile, synthesized from pivaloylacetonitrile, crystallizes in the monoclinic space group P21/c (Z = 4) with cell parameters a = 7.8610(4) Å, b = 8.9742(4) Å, c = 19.0941(8) Å, β = 92.517(2)° at 150 K [1]. Pairwise interaction energy calculations reveal that π-π stacking interactions contribute Etot = -46.8 kJ mol⁻¹, while N-H⋯O hydrogen-bonded chains contribute Etot = -43.6 kJ mol⁻¹ [1]. The tert-butyl group of the pivaloyl moiety directly influences the packing architecture and supramolecular stability of the crystalline product.

Crystal engineering Knoevenagel condensation Solid-state chemistry

Pivaloylacetonitrile Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of Chromeno-Fused Heterocyclic Libraries Requiring Solvent-Tunable Scaffold Diversity

Based on the direct comparative evidence that pivaloylacetonitrile, but not benzoylacetonitrile, undergoes solvent-dependent pathway switching to yield either dihydrofuro[2,3-c]chromenes (in THF) or chromeno[3,4-b]pyridines (in MeOH/EtOH) [1], pivaloylacetonitrile is optimally suited for medicinal chemistry programs requiring the parallel generation of structurally diverse chromene-fused libraries from a single starting material pair. Procurement should prioritize this compound when scaffold diversification via simple solvent variation is a strategic synthetic objective. [1]

Pyrazole-Based Kinase Inhibitor Development Requiring 3-Tert-Butyl Substitution

As demonstrated by the synthesis of Doramapimod (BIRB-796), where pivaloylacetonitrile cyclization with 4-methylphenylhydrazine constructs the essential 3-tert-butylpyrazole pharmacophore [2], this compound is a non-substitutable building block for p38 MAP kinase inhibitor programs and related kinase-targeted therapeutics. Alternative β-ketonitriles cannot furnish the requisite tert-butyl substitution pattern. Procurement should be directed toward this compound for any pyrazole-based inhibitor scaffold requiring the 3-tert-butyl motif. [2]

Isoxazole-Based Agrochemical Synthesis and Herbicide Intermediate Production

Pivaloylacetonitrile serves as the critical precursor for constructing the isoxazole skeleton of the selective herbicide isouron [3]. The tert-butyl group is structurally integrated into the final herbicide, and no generic β-ketonitrile can substitute in this synthetic route. Procurement of pivaloylacetonitrile is essential for agrochemical development programs targeting isoxazole-containing herbicides and related crop protection agents. [3]

Knoevenagel Condensation Reactions for Crystalline Derivative Preparation

The active methylene group of pivaloylacetonitrile enables efficient Knoevenagel condensation with aldehydes to form crystalline derivatives suitable for single-crystal X-ray diffraction analysis [4]. The tert-butyl group promotes favorable crystallization behavior and predictable supramolecular packing, as evidenced by the monoclinic P21/c crystal structure and well-defined interaction energies (π-π stacking Etot = -46.8 kJ mol⁻¹) [4]. Procurement is recommended for projects requiring crystalline derivatives for structural biology, material science, or solid-state characterization studies. [4]

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